2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
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Overview
Description
2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a nitrophenoxy group and a propan-2-yloxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide typically involves the following steps:
Etherification: The formation of an ether bond between the nitrophenol and a suitable alkylating agent.
Amidation: The reaction of the resulting nitrophenoxy compound with an acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile, various substituted phenoxy derivatives can be formed.
Scientific Research Applications
2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible applications in the development of new materials with specific properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-nitrophenoxy)acetamide
- N-(4-propan-2-yloxyphenyl)acetamide
- 2-(4-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide
Uniqueness
2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide is unique due to the specific arrangement of functional groups, which can impart distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-(4-propan-2-yloxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-12(2)24-14-9-7-13(8-10-14)18-17(20)11-23-16-6-4-3-5-15(16)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRHDVCLCBUKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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